molecular formula C10H8BrNO B15338195 3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile

3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile

Cat. No.: B15338195
M. Wt: 238.08 g/mol
InChI Key: RCOVRUTUBSKIIY-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile typically involves the bromination of 4-methylphenyl derivatives followed by subsequent reactions to introduce the nitrile and oxo groups. One common method involves the bromination of p-cresol (4-methylphenol) using bromine in the presence of an inert solvent at low temperatures to achieve high selectivity . The resulting 2-bromo-4-methylphenol can then be further reacted with appropriate reagents to introduce the nitrile and oxo groups.

Industrial Production Methods

Industrial production of this compound may involve continuous bromination processes to ensure high yield and selectivity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent addition rates, can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activities, making it useful in the development of pharmaceuticals.

    Medicine: It can be a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, its derivatives may interact with enzymes or receptors to exert their effects. The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-(2-bromo-4-methylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8BrNO/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3

InChI Key

RCOVRUTUBSKIIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC#N)Br

Origin of Product

United States

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